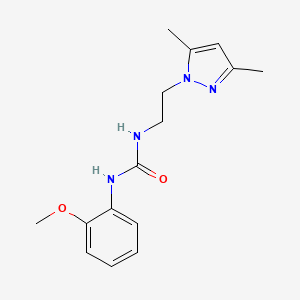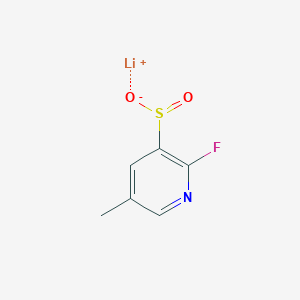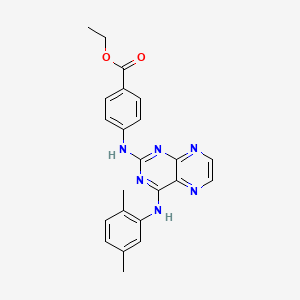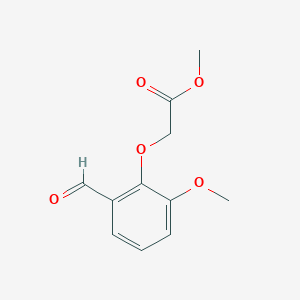
N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide is a synthetic compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as CCPA and is known for its unique pharmacological properties. CCPA has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer therapy.
作用機序
CCPA exerts its pharmacological effects by binding to adenosine A1 receptors. The binding of CCPA to adenosine A1 receptors results in the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. These signaling pathways ultimately result in the modulation of various physiological processes, including neurotransmission, cardiovascular regulation, and immune response.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects. The compound has been shown to have a cardioprotective effect, as it reduces myocardial infarct size and improves cardiac function. CCPA has also been shown to have a neuroprotective effect, as it reduces neuronal damage and improves cognitive function. The compound has also been shown to have an anti-inflammatory effect, as it reduces the production of pro-inflammatory cytokines.
実験室実験の利点と制限
CCPA has several advantages for lab experiments, including its high affinity for adenosine A1 receptors and its unique pharmacological properties. However, the compound also has several limitations, including its complex synthesis process and its potential toxicity.
将来の方向性
There are several future directions for the study of CCPA. One potential direction is the development of novel derivatives of CCPA that have improved pharmacological properties. Another potential direction is the study of CCPA in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of CCPA and its potential applications in various fields of scientific research.
合成法
CCPA can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. The synthesis process begins with the reaction of 3,5-dimethylphenol and sodium hydroxide to form 3,5-dimethylphenoxide. The 3,5-dimethylphenoxide is then reacted with chloroacetonitrile to form 3-(3,5-dimethylphenoxy)propanenitrile. The final step involves the reaction of 3-(3,5-dimethylphenoxy)propanenitrile with cyclopropylamine to form CCPA.
科学的研究の応用
CCPA has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have a high affinity for adenosine A1 receptors, which are involved in various physiological processes, including neurotransmission, cardiovascular regulation, and immune response. CCPA has been studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has also been studied for its potential applications in cardiovascular research, as it has been shown to have a cardioprotective effect.
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-9-13(2)11-15(10-12)20-8-5-16(19)18(7-6-17)14-3-4-14/h9-11,14H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNABASCSAXATGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCC(=O)N(CC#N)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2763223.png)
![4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2763224.png)
![Tert-butyl 2-[2-[(2-chloroacetyl)amino]ethyl]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2763225.png)

![2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2763230.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2763231.png)
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2763232.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2763233.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2763234.png)
![4-(azepan-1-ylsulfonyl)-N-[3-(difluoromethylsulfonyl)phenyl]benzamide](/img/structure/B2763235.png)


